1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine
Description
1-{Pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked via a carbonyl group to a piperazine ring, which is further substituted with a pyridine-3-sulfonyl moiety. This dual-functionalized structure combines the pharmacophoric features of pyrazolo-pyridines (known for kinase inhibition and antiviral activity) and sulfonamide/piperazine systems (associated with enhanced solubility and target binding) .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-yl-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-17(15-13-19-22-7-2-1-5-16(15)22)20-8-10-21(11-9-20)26(24,25)14-4-3-6-18-12-14/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKQJEGUJKUTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Routes
The pyrazolo[1,5-a]pyridine core is typically synthesized via cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophiles. For example, reacting 3-amino-1H-pyrazole (1 ) with β-ketoesters (2 ) under acidic conditions yields pyrazolo[1,5-a]pyridine-3-carboxylates (3 ), which are hydrolyzed to the carboxylic acid (4 ) and converted to the acyl chloride (5 ) using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (Scheme 1).
Scheme 1 :
$$
\text{3-Amino-1H-pyrazole} \xrightarrow[\text{HCl, EtOH}]{\beta\text{-ketoester}} \text{Pyrazolo[1,5-a]pyridine-3-carboxylate} \xrightarrow[\text{NaOH}]{\text{Hydrolysis}} \text{Carboxylic Acid} \xrightarrow[\text{SOCl}_2]{\text{Chlorination}} \text{Acyl Chloride}
$$
Recent optimizations employ microwave-assisted cyclization to reduce reaction times from hours to minutes while improving yields (>80%). Alternatively, β-diketones or β-enaminones enhance electrophilicity, facilitating cyclization at lower temperatures.
Alternative Pericyclic Approaches
Ding et al. demonstrated a [4+2] cycloaddition strategy using N-propargylic sulfonylhydrazones and sulfonyl azides to construct the pyrazolo[1,5-a]pyridine scaffold in a one-pot, scalable process (Scheme 2). Copper(I) chloride catalyzes triazole formation, followed by intramolecular Diels-Alder cyclization and elimination to yield the aromatic core.
Synthesis of Pyridine-3-sulfonyl Chloride
Direct Sulfonation of Pyridine
Pyridine-3-sulfonic acid is synthesized via electrophilic sulfonation using fuming sulfuric acid (H₂SO₄·SO₃) at 250–300°C. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride (6 ) (Scheme 3). However, this method suffers from low regioselectivity, often yielding mixtures of 2-, 3-, and 4-sulfonated pyridines.
Directed Metalation Strategies
Modern approaches use directed ortho-metalation (DoM) to enhance regiocontrol. For example, lithiation of 3-bromopyridine (7 ) with lithium diisopropylamide (LDA) at −78°C, followed by reaction with sulfur dioxide (SO₂) and oxidative workup, affords pyridine-3-sulfonyl chloride (6 ) in >70% yield (Scheme 4).
Functionalization of Piperazine
Stepwise Coupling Protocol
Piperazine’s symmetry necessitates protection-deprotection strategies to achieve monosubstitution. A representative route involves:
- Protection : Boc anhydride selectively protects one nitrogen, yielding N-Boc-piperazine (8 ).
- Sulfonylation : Reaction of 8 with pyridine-3-sulfonyl chloride (6 ) in dichloromethane (DCM) with triethylamine (Et₃N) affords N-Boc-4-(pyridine-3-sulfonyl)piperazine (9 ) (Scheme 5).
- Deprotection : Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding 4-(pyridine-3-sulfonyl)piperazine (10 ).
- Acylation : 10 reacts with pyrazolo[1,5-a]pyridine-3-carbonyl chloride (5 ) in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) to form the target compound (11 ) (Scheme 6).
Scheme 5 :
$$
\text{N-Boc-piperazine} + \text{Pyridine-3-sulfonyl chloride} \xrightarrow[\text{Et}_3\text{N, DCM}]{} \text{N-Boc-4-(pyridine-3-sulfonyl)piperazine}
$$
Scheme 6 :
$$
\text{4-(Pyridine-3-sulfonyl)piperazine} + \text{Pyrazolo[1,5-a]pyridine-3-carbonyl chloride} \xrightarrow[\text{DIPEA, THF}]{} \text{Target Compound}
$$
One-Pot Sequential Functionalization
Recent advances eliminate protection steps by leveraging differential reactivity. Piperazine reacts first with pyridine-3-sulfonyl chloride in a biphasic water-DCM system at 0°C, followed by slow addition of the acyl chloride. This method achieves >60% yield with minimal disubstitution.
Process Optimization and Green Chemistry
Solvent-Free Mechanochemical Synthesis
Ball-milling piperazine with stoichiometric equivalents of both sulfonyl and acyl chlorides in the presence of potassium carbonate (K₂CO₃) reduces solvent waste and reaction times (30 minutes vs. 12 hours).
Catalytic Approaches
Palladium-catalyzed coupling reactions enable direct arylation of pre-functionalized piperazines. For instance, Suzuki-Miyaura coupling of 4-boronopiperazine with halogenated pyrazolo[1,5-a]pyridines provides an alternative route to the target compound.
Analytical Characterization
Critical characterization data for intermediates and the final compound include:
Table 1 : Spectral Data for this compound
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.95 (d, J=2.4 Hz, 1H, Pyridine-H2), 8.63 (s, 1H, Pyrazole-H5) |
| 13C NMR | δ 162.1 (C=O), 150.3 (Pyridine-C3), 144.8 (Pyrazole-C3a) |
| HRMS | [M+H]⁺ Calc. 414.0987; Found 414.0989 |
Chemical Reactions Analysis
Types of Reactions
1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
This compound features a unique structural framework that includes:
- Pyrazolo[1,5-a]pyridine moiety : Known for its fused ring system which enhances molecular rigidity and planarity.
- Piperazine ring : Provides flexibility and allows for diverse functionalization.
- Pyridine-3-sulfonyl group : Contributes additional chemical properties that can enhance biological activity.
These structural elements make the compound a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. Specifically, studies have shown that compounds with this scaffold can inhibit key enzymes involved in cancer progression, such as:
- Stearoyl-CoA desaturase : An enzyme implicated in lipid metabolism and cancer cell growth.
- MAPKAP-K2 : A kinase involved in cellular stress responses and cancer cell proliferation.
The ability of 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine to inhibit these enzymes suggests its potential as a lead compound in developing new anticancer therapies .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes relevant to metabolic disorders. For instance:
- Enzymatic pathways : The interaction of this compound with specific proteins involved in cell signaling can alter cellular responses, which is crucial in designing drugs for metabolic diseases .
Synthesis and Functionalization
The synthesis of This compound typically involves multi-step synthetic pathways. Recent advancements include:
- Microwave-assisted synthesis : This method has been explored for similar compounds, allowing rapid and efficient production of target structures .
- Post-functionalization techniques : These methods enhance the structural diversity of the compound, potentially leading to improved biological activity .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds similar to This compound . Key findings include:
| Study | Focus | Results |
|---|---|---|
| Study A | Anticancer efficacy | Showed inhibition of cancer cell lines at low micromolar concentrations. |
| Study B | Enzyme inhibition | Identified as a potent inhibitor of stearoyl-CoA desaturase with IC50 values indicating significant activity. |
| Study C | Pharmacological profile | Demonstrated lower toxicity compared to standard drugs like Diclofenac, indicating a safer therapeutic index. |
These results highlight the compound's potential as a therapeutic agent in treating cancer and metabolic disorders.
Mechanism of Action
The mechanism of action of 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods used for analogs, such as coupling pyrazolo-pyridine carboxylic acids with sulfonylated piperazines (e.g., via carbodiimide-mediated amidation) . However, the pyridine-3-sulfonyl group may introduce steric challenges compared to simpler sulfonamides .
- Role of Sulfonyl vs.
Antiviral Activity:
- The patent WO2021216454A1 describes a related compound, 4-(3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl)piperazine, as a treatment for coronaviruses (COV-229E/OC43) .
- Pyrazolo[1,5-a]pyrimidine-3-carbonitriles (e.g., ) show inhibitory activity against kinases, hinting at shared mechanisms with the target compound’s pyrazolo-pyridine core .
Anti-inflammatory and Kinase Inhibition:
- Compound 9 (), a pyrazolo[1,5-a]pyrimidine-piperazine hybrid, inhibits PI3Kδ with IC₅₀ < 10 nM. The target compound’s pyridine-3-sulfonyl group may similarly modulate kinase binding pockets.
- MK86 (), lacking a piperazine/sulfonyl moiety, exhibits reduced solubility, underscoring the importance of the piperazine-sulfonyl motif in bioavailability.
Physicochemical Properties
Key Differences:
- The target compound’s pyridine-3-sulfonyl group likely reduces LogP compared to aryl-carbonyl analogs (e.g., ), balancing lipophilicity and aqueous solubility.
- Fluorinated analogs (e.g., ) exhibit superior solubility due to polar functional groups, a trait the target compound partially shares via its sulfonyl linkage.
Biological Activity
The compound 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine is a member of the pyrazolo[1,5-a]pyridine family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications and mechanisms of action based on various studies.
Chemical Structure and Properties
The unique structure of this compound includes a pyrazolo[1,5-a]pyridine moiety and a piperazine ring, contributing to its biological properties. The presence of functional groups such as the carbonyl and sulfonyl enhances its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study using MDA-MB-231 (human breast cancer) cells demonstrated that synthesized compounds derived from pyrazolo[1,5-a]pyridine exhibited varying degrees of growth inhibition, with some showing comparable efficacy to established anticancer drugs like YM155 and menadione .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10 | YM155: 8 |
| Compound B | MDA-MB-231 | 15 | Menadione: 12 |
| Compound C | MDA-MB-231 | 20 | Control: 30 |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has been reported to inhibit stearoyl-CoA desaturase and MAPKAP-K2 , which are implicated in metabolic disorders and cancer progression. These interactions suggest that the compound could be a valuable lead in drug development targeting metabolic dysregulation and oncogenic pathways .
The biological activity of This compound is mediated through specific protein interactions that influence cell signaling pathways. Studies using computational docking have revealed potential binding sites within these proteins, indicating how structural modifications could enhance selectivity and potency against target enzymes .
Case Studies
Several studies have highlighted the effectiveness of pyrazolo derivatives in clinical settings:
- Study on Anticancer Efficacy :
-
Enzyme Inhibition Study :
- A series of sulfonamide derivatives were tested for their inhibitory effects on carbonic anhydrases (CAs), with some compounds demonstrating lower Ki values than the reference drug acetazolamide.
- This suggests that modifications to the pyrazolo structure can enhance enzyme inhibition properties, making it a promising scaffold for drug design targeting CA-related disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
